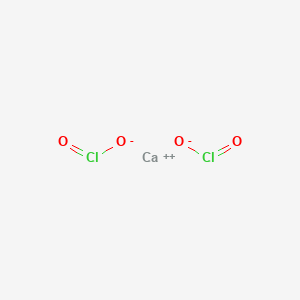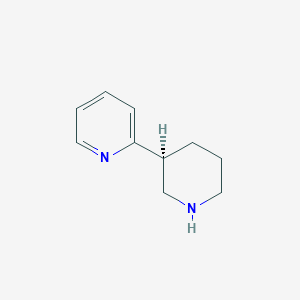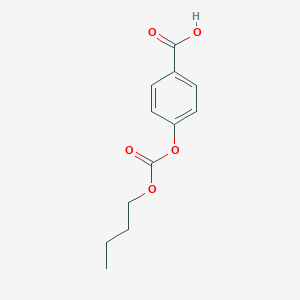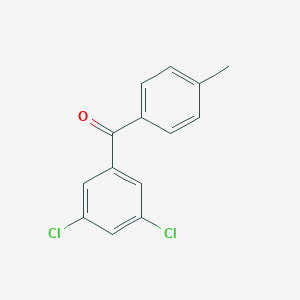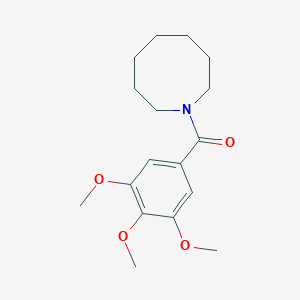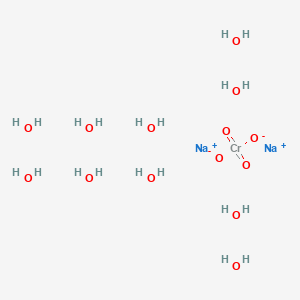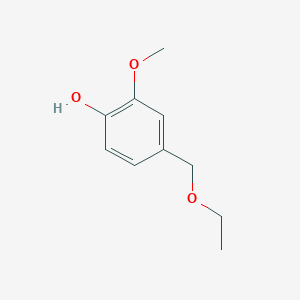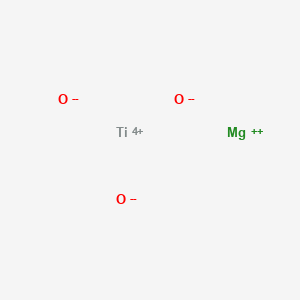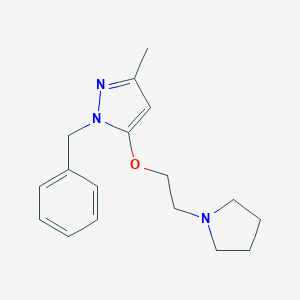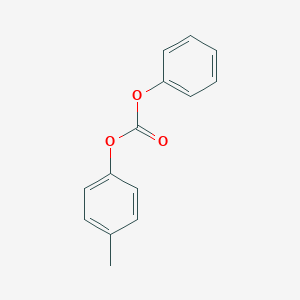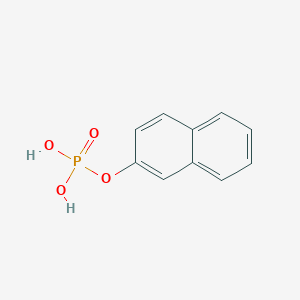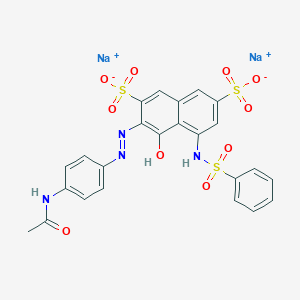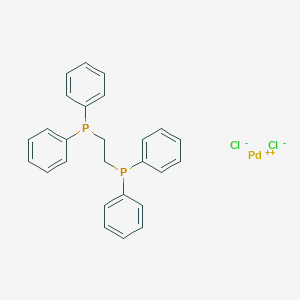
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe). The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and are carried out in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .
Aplicaciones Científicas De Investigación
2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mimetics.
Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates, is ongoing.
Mecanismo De Acción
The mechanism by which 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, making them more reactive. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation, which are key steps in many catalytic cycles .
Comparación Con Compuestos Similares
Similar Compounds
- Dichloronickel; 2-diphenylphosphanylethyl(diphenyl)phosphane
- Dichloroplatinum; 2-diphenylphosphanylethyl(diphenyl)phosphane
Uniqueness
Compared to similar compounds, 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is unique due to its high catalytic activity and versatility in facilitating a wide range of organic reactions. Its stability and ease of handling also make it a preferred choice in both academic and industrial research .
Propiedades
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
